2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide

Description

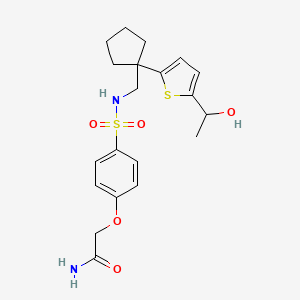

The compound 2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide is a structurally complex molecule featuring:

- A thiophene ring substituted with a 1-hydroxyethyl group at the 5-position.

- A cyclopentyl group connected via a methylene bridge to a sulfamoyl moiety.

- A phenoxyacetamide backbone, where the acetamide group is linked to the sulfamoyl-substituted phenyl ring.

Properties

IUPAC Name |

2-[4-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylsulfamoyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-14(23)17-8-9-18(28-17)20(10-2-3-11-20)13-22-29(25,26)16-6-4-15(5-7-16)27-12-19(21)24/h4-9,14,22-23H,2-3,10-13H2,1H3,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANYXWNRDFMDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule with potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural components:

- Thiophene Ring : Known for its role in various biological activities.

- Cyclopentyl Group : Contributes to the compound's lipophilicity.

- Sulfamoyl and Phenoxy Moieties : These functional groups are often associated with biological activity, particularly in drug development.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the following areas:

1. Anticancer Activity

Research has shown that compounds with similar structures to this compound can inhibit cancer cell proliferation. For instance, derivatives of thiophene have been evaluated against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, demonstrating promising results compared to standard anticancer drugs like cisplatin .

2. Enzyme Inhibition

The compound's potential as an inhibitor of sphingomyelin synthase (SMS1), a target for atherosclerosis treatment, has been explored. A related series of compounds showed IC50 values indicating effective inhibition, suggesting that this compound may also possess similar inhibitory properties .

3. Oxidative Stress Modulation

Interactions with molecular targets related to oxidative stress pathways have been suggested. Initial findings indicate that the compound may modulate enzyme activities or receptor functions involved in oxidative stress and inflammatory responses. This could position it as a candidate for therapeutic applications in conditions characterized by oxidative stress.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies:

Table 1: Summary of Biological Activities

The proposed mechanisms through which this compound exerts its biological effects include:

- Binding to Enzymatic Sites : Molecular docking studies suggest that the compound may interact with specific residues in target enzymes like SMS1, altering their activity .

- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, which could be a mechanism worth exploring for this compound as well.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Activity :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties. In silico molecular docking studies indicate that it could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process . This suggests that it could be developed into a therapeutic agent for treating inflammatory diseases.

-

Cancer Research :

- The compound's structural features position it as a candidate for anticancer drug development. Compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines . The incorporation of the sulfamoyl group may enhance its efficacy by improving solubility and bioavailability.

-

Drug Design :

- The unique combination of functional groups in this compound allows for the exploration of structure-activity relationships (SAR). By modifying different components of the molecule, researchers can optimize its pharmacological properties, potentially leading to more effective drugs.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues from BenzImidazole and Pyridylmethyl Sulfinyl Derivatives

Compounds 3ae, 3af, 3ag, 3ah, 3ai, and 3aj () share the phenoxyacetamide backbone but differ in their heterocyclic substituents:

- Benzimidazole sulfinyl groups (e.g., 5-methoxy/6-methoxy benzimidazole in 3ae/3af ) versus the thiophene-hydroxyethyl group in the target compound.

- Pyridylmethyl sulfinyl substituents (e.g., 3,5-dimethyl-4-methoxy-2-pyridyl in 3ae ) versus the cyclopentylmethyl-sulfamoyl group.

Key observations :

- The presence of methoxy groups on benzimidazole or pyridyl rings in analogues enhances lipophilicity, which may influence membrane permeability compared to the polar hydroxyethyl-thiophene in the target compound .

- Synthesis yields for these analogues range from 72% to 97% , suggesting that the target compound’s synthesis could be optimized using similar coupling strategies .

MAO Inhibitors with Cyclopentyl-Acetamide Motifs

describes N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives (e.g., 4a–4c), which share:

- A cyclopentyl-acetamide core but lack the sulfamoyl-phenoxy moiety.

- Thiazole and aryl substituents instead of thiophene and hydroxyethyl groups.

Key observations :

- The sulfamoyl-phenoxy group in the target compound could provide additional hydrogen-bonding interactions compared to the thiazole derivatives, which rely on aryl stacking .

Substituted Phenoxyacetamide Derivatives with Pharmacological Activity

highlights 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide derivatives with anti-inflammatory, analgesic, and antipyretic activities. These compounds:

- Feature bulky bicyclic groups (e.g., norbornane) instead of cyclopentyl-thiophene.

- Demonstrate that phenoxyacetamide derivatives with electron-withdrawing substituents (e.g., halogens) exhibit enhanced bioactivity .

Key observations :

Sulfonamide-Containing Acetamides in Drug Development

lists L748337, a G protein-coupled receptor ligand with the structure N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide. This compound shares:

- A sulfonamide-phenyl group linked to an acetamide.

- A hydroxy-substituted side chain , analogous to the hydroxyethyl group in the target compound.

Key observations :

- The sulfamoyl-phenoxy group in the target compound may mimic the sulfonamide interactions of L748337, which are critical for receptor binding .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.